REACTION_CXSMILES
|
Cl.[Cl:2][C:3]1[N:8]=[C:7]2[NH:9][C:10]([C:12]([OH:14])=[O:13])=[CH:11][C:6]2=[CH:5][CH:4]=1.[CH2:15](O)[CH3:16]>>[Cl:2][C:3]1[N:8]=[C:7]2[NH:9][C:10]([C:12]([O:14][CH2:15][CH3:16])=[O:13])=[CH:11][C:6]2=[CH:5][CH:4]=1
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
|
Smiles
|
Cl
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Name
|
|
Quantity
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36 g
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Type
|
reactant
|
Smiles
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ClC1=CC=C2C(=N1)NC(=C2)C(=O)O
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Name
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|
Quantity
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500 mL
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Type
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reactant
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Smiles
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C(C)O
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture is then heated
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Type
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TEMPERATURE
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Details
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at reflux for 16 h
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Duration
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16 h
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Type
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CUSTOM
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Details
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The solvent is evaporated
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Type
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ADDITION
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Details
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the residue is diluted with CH2Cl2
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Type
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FILTRATION
|
Details
|
filtered
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Type
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CUSTOM
|
Details
|
The filtrate is evaporated
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Type
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WASH
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Details
|
the residue is washed with diethyl ether (2×250 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
The organic layers are dried (Na2SO4)
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Type
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CONCENTRATION
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Details
|
concentrated
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Type
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CUSTOM
|
Details
|
The crude residue is purified
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Type
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WASH
|
Details
|
eluting with 10% EtOAc/hexane
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C2C(=N1)NC(=C2)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10 g | |
YIELD: PERCENTYIELD | 25% |
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |